N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide
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Overview
Description
N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO3S2. This compound is characterized by the presence of a sulfonamide group, which is known for its wide range of applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide typically involves the reaction of 4-(2-sulfanylethoxy)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfasalazine: Employed in the treatment of inflammatory diseases.
Uniqueness
N,N-Dimethyl-4-(2-sulfanylethoxy)benzene-1-sulfonamide is unique due to its specific structural features, such as the sulfanylethoxy group, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C10H15NO3S2 |
---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-(2-sulfanylethoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S2/c1-11(2)16(12,13)10-5-3-9(4-6-10)14-7-8-15/h3-6,15H,7-8H2,1-2H3 |
InChI Key |
ZJWALMWFZIYJEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OCCS |
Origin of Product |
United States |
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